molecular formula C40H80NO8P B1674679 Colfosceril palmitate CAS No. 63-89-8

Colfosceril palmitate

Cat. No.: B1674679
CAS No.: 63-89-8
M. Wt: 734.0 g/mol
InChI Key: KILNVBDSWZSGLL-KXQOOQHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Colfosceril palmitate is synthesized through the esterification of phosphatidylcholine with palmitic acid. The process involves the reaction of phosphatidylcholine with palmitoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In industrial settings, this compound is produced by combining dipalmitoylphosphatidylcholine with cetyl alcohol and tyloxapol. Cetyl alcohol acts as a spreading agent, while tyloxapol is a nonionic surfactant that helps disperse the components . The mixture is then formulated into an intratracheal suspension for clinical use.

Chemical Reactions Analysis

Types of Reactions: Colfosceril palmitate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of phosphatidylcholine and palmitic acid .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxygen or other oxidizing agents.

Major Products Formed:

    Hydrolysis: Phosphatidylcholine and palmitic acid.

    Oxidation: Oxidized phosphatidylcholine derivatives.

Scientific Research Applications

Clinical Applications

1. Treatment of Neonatal Respiratory Distress Syndrome (RDS)

Colfosceril palmitate is indicated for infants at risk of developing RDS due to surfactant deficiency. It is administered intratracheally to improve lung function by reducing surface tension in the alveoli, thereby preventing collapse during expiration. Clinical studies have demonstrated its efficacy in:

  • Reducing Mortality : this compound significantly decreases mortality rates in preterm infants with RDS compared to placebo treatments .
  • Improving Survival without Bronchopulmonary Dysplasia : Infants treated with this compound show higher survival rates without developing bronchopulmonary dysplasia, a common complication of prematurity .
  • Decreasing Incidence of Air Leak Events : The use of this surfactant has been associated with lower rates of pulmonary interstitial emphysema and pneumothorax .

2. Prophylactic Use

This compound is also employed prophylactically in high-risk infants (e.g., those weighing less than 1350 grams) to prevent the onset of RDS. Studies indicate that early administration can lead to better clinical outcomes .

Pharmacoeconomic Evaluation

The economic implications of using this compound have been analyzed, revealing significant cost-effectiveness:

  • Cost Reduction : Studies report a 9% to 48% reduction in costs per survivor when using this compound compared to historical controls or placebo treatments . This evaluation includes costs incurred from initial hospitalization through the first year of life.
  • Optimal Timing for Administration : Earlier administration has been linked to improved outcomes and reduced costs, suggesting that timing may be an important factor in maximizing the economic benefits of surfactant therapy .

Research and Future Directions

Research continues into the potential applications of this compound beyond neonatal care:

  • Adult Acute Respiratory Distress Syndrome (ARDS) : While primarily used for neonates, ongoing studies are exploring the efficacy of this compound in treating ARDS in adults. Initial findings suggest potential benefits, but further research is needed to establish its effectiveness in this population .
  • Combination Therapies : Investigations into combining this compound with antenatal corticosteroids may enhance therapeutic outcomes for at-risk infants, although this remains an area requiring prospective studies .

Efficacy Outcomes of this compound in Clinical Trials

Study ReferencePopulationOutcome MeasuresResults
Infants < 1350gMortality, Bronchopulmonary DysplasiaReduced mortality; improved survival without bronchopulmonary dysplasia
Infants < 1250gCost per survivor9% - 48% cost reduction compared to controls
Preterm infantsAir leak eventsDecreased incidence of pneumothorax and pulmonary interstitial emphysema

Case Studies

Case Study 1: Efficacy in Very Preterm Infants

A multicenter randomized trial involving 1294 very preterm infants (600-1250g) demonstrated that those receiving this compound had significantly lower rates of mortality and complications associated with RDS compared to those receiving placebo treatments. This study highlights the importance of early intervention with surfactant therapy in improving neonatal outcomes .

Case Study 2: Economic Impact Analysis

An analysis conducted on infants treated with this compound showed that not only did it reduce hospital stay durations but also overall healthcare costs associated with managing RDS complications. This underscores the dual benefit—clinical efficacy and economic savings—of utilizing this surfactant in neonatal care settings .

Comparison with Similar Compounds

Biological Activity

Colfosceril palmitate is a synthetic surfactant primarily used in the treatment of neonatal respiratory distress syndrome (NRDS) in premature infants. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and economic implications based on diverse research findings.

This compound functions by reducing surface tension at the air-alveolar interface, which is crucial for maintaining alveolar stability and preventing collapse. It acts as a replacement for deficient endogenous lung surfactant in premature infants, thereby improving lung compliance and reducing intrapulmonary shunting. The compound forms a monolayer at the alveolar surface, significantly lowering surface tension and facilitating gas exchange .

Pharmacodynamics

The pharmacological effects of this compound include:

  • Reduction of Mortality : Clinical trials have demonstrated a significant decrease in mortality rates associated with hyaline membrane disease when this compound is administered .
  • Decrease in Pulmonary Complications : The use of this compound has been linked to lower incidences of pneumothorax, pulmonary interstitial emphysema, and bronchopulmonary dysplasia compared to placebo treatments .
  • Improved Oxygenation : Infants receiving this compound show improved arterial/alveolar oxygen tension ratios, which correlates with enhanced oxygenation and reduced mechanical ventilation requirements .

Clinical Efficacy

A multicenter randomized trial involving 1,294 very preterm infants demonstrated that this compound significantly improves clinical outcomes. Key findings include:

  • Survival without Bronchopulmonary Dysplasia : The therapy increased the likelihood of survival without bronchopulmonary dysplasia among treated infants .
  • Length of Hospital Stay : Infants treated with this compound had an average reduction in hospital stay by approximately 8 days during initial hospitalization and 9 days over the first year compared to placebo groups .

Comparative Efficacy Table

Outcome MeasureThis compoundPlacebo
Mortality RateReducedHigher
Incidence of PneumothoraxLowerHigher
Length of Hospital Stay (days)8 days lessBaseline
Survival without Bronchopulmonary DysplasiaIncreasedDecreased

Case Studies

  • Economic Outcomes Study : A study analyzed the economic impact of this compound therapy on infants weighing 1250g or more with NRDS. Results indicated that treatment led to significant reductions in hospital resource utilization and charges. For instance, costs associated with initial hospitalization were lower for those treated with this compound compared to those receiving placebo .
  • Longitudinal Development Study : Follow-up studies on infants who received this compound therapy showed that their growth and development by one year adjusted age were comparable to those who did not receive the surfactant therapy, indicating no long-term adverse effects from its use .

Safety Profile

This compound is generally well tolerated; however, some studies noted an increased incidence of apnea and pulmonary hemorrhage compared to placebo groups. These side effects are often attributed to improved clinical conditions leading to earlier extubation rather than direct adverse effects of the surfactant itself .

Q & A

Q. Basic: What is the recommended experimental design for evaluating the efficacy of Colfosceril palmitate in neonatal respiratory distress syndrome (RDS)?

Answer:
A randomized controlled trial (RCT) with stratification by birth weight and gestational age is recommended. For example, studies involving infants stratified into weight categories (e.g., 700–1250 g vs. ≥1250 g) and administered this compound within 24 hours of birth have demonstrated significant reductions in mortality and morbidity . The PICOT framework (Population: preterm infants; Intervention: this compound rescue therapy; Comparison: placebo or natural surfactants; Outcome: mortality, hospital days; Time: 1-year adjusted age) ensures methodological rigor .

Q. Basic: What pharmacokinetic properties of this compound are critical for preclinical modeling?

Answer:
Key properties include its lipid composition (this compound, cetyl alcohol, tyloxapol), adsorption kinetics, and oxygenation improvement metrics. Preclinical models should replicate surfactant-deficient lungs, measuring parameters like arterial-alveolar oxygen tension ratio (<0.22) and lung compliance changes post-administration . Dose-response studies in animal models (e.g., 5 mL/kg vs. 10 mL/kg) can validate therapeutic thresholds .

Q. Advanced: How can researchers resolve contradictions in efficacy data between this compound and natural surfactants across trials?

Answer:
Perform meta-analyses with subgroup analyses stratified by administration timing (prophylactic vs. rescue) and patient demographics (e.g., birth weight). Evidence suggests this compound shows superior oxygenation improvement in rescue therapy for infants ≥1250 g, while natural surfactants may excel in prophylaxis for extremely preterm infants . Sensitivity analyses adjusting for confounders (e.g., concurrent corticosteroid use) are critical .

Q. Advanced: What methodological approaches are optimal for assessing the long-term economic impact of this compound therapy?

Answer:
Cost-effectiveness analyses (CEA) should integrate clinical trial data with life-year savings and discounted resource utilization (5% annual rate). For example, a 1-year follow-up of 1237 infants showed this compound reduced initial hospitalization costs by 8–9 days and ICU stays by 5 days compared to placebo . Markov models can extrapolate long-term outcomes, accounting for reduced disability-adjusted life years (DALYs) due to lower bronchopulmonary dysplasia incidence .

Q. Basic: What safety endpoints should be prioritized in this compound trials?

Answer:
Primary endpoints: mortality at 14 days and 1-year adjusted age. Secondary endpoints: incidence of intraventricular hemorrhage, pulmonary air leaks, and patent ductus arteriosus. Safety monitoring must include neurological assessments at 12–24 months to rule out developmental impairments, as longer-term data remain limited .

Q. Advanced: How can researchers optimize this compound administration timing to maximize clinical and economic benefits?

Answer:
Prospective trials comparing early (<2 hours post-birth) vs. delayed (6–24 hours) administration are needed. Pharmacoeconomic data suggest earlier use in high-risk infants (e.g., <29 weeks gestation) reduces ICU stays by 5 days and mortality by 3–4% . Sequential use with antenatal corticosteroids may amplify benefits, but requires rigorous cost-benefit modeling .

Q. Basic: What statistical methods are appropriate for analyzing survival data in this compound studies?

Answer:
Kaplan-Meier survival curves with log-rank tests compare mortality between treatment arms. Cox proportional hazards models adjust for covariates like birth weight and gestational age. For example, a hazard ratio of 0.62 (95% CI: 0.51–0.75) was reported for this compound vs. placebo in reducing 1-year mortality .

Q. Advanced: How do methodological limitations in existing this compound trials impact evidence synthesis?

Answer:
Heterogeneity in dosing protocols (e.g., single vs. multiple doses) and outcome definitions (e.g., "RDS resolution" criteria) complicate meta-analyses. Researchers should apply the GRADE framework to assess evidence quality, noting that open-label trials (e.g., beractant comparisons) may introduce bias . Individual participant data (IPD) meta-analyses are recommended to harmonize variables .

Q. Basic: What biomarkers are associated with this compound efficacy in preclinical studies?

Answer:
Serum phosphatidylcholine levels and urinary xanthurenic acid correlate with early infection resolution and surfactant function. In murine models, a 20% increase in phosphatidylcholine post-administration predicts improved lung compliance .

Q. Advanced: What ethical considerations arise in trials comparing this compound to newer surfactants?

Answer:
Equipoise must be maintained when comparing established therapies (e.g., this compound) to newer agents (e.g., lucinactant). Placebo arms are unethical in rescue therapy trials; instead, active comparators (e.g., poractant alfa) should be used. Informed consent must address risks of bronchopulmonary dysplasia (3% vs. 5% in placebo) .

Properties

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046720
Record name Colfosceril palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

60.5-61.5ºC at 760 mmHg
Record name Colfosceril palmitate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Very poor solubility
Record name Colfosceril palmitate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Treatment with colfosceril palmitate aims to reinflate a collapsed area of the lung, improve compliance and reduce intrapulmonary shunting. The actions of colfosceril palmitate are perfomed by replacing the defficient or innefective endogenous lung surfactant and thus, reducing the tension and stabilizing the alveoli from collapsing. Colfosceril palmitate will form a very thin film that will cover the surface of the alveolar cells and therefore it will reduce surface tension.
Record name Colfosceril palmitate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

63-89-8
Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colfosceril palmitate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colfosceril palmitate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Colfosceril palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COLFOSCERIL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319X2NFW0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PC(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-63ºC
Record name Colfosceril palmitate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.